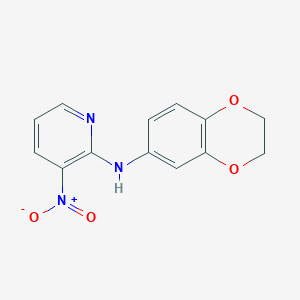![molecular formula C23H25ClN4O4 B11491382 1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11491382.png)
1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a diazino-pyrimidine core, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazino-pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chloro-2-methylphenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.
Attachment of the 3,4-dimethoxyphenyl ethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)piperidine
- N-(3-CHLORO-2-METHYLPHENYL)-2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique diazino-pyrimidine core and the specific arrangement of its functional groups. This structure may confer unique properties, such as specific binding affinities or reactivity, that are not present in similar compounds.
Properties
Molecular Formula |
C23H25ClN4O4 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25ClN4O4/c1-14-17(24)5-4-6-18(14)28-21-16(22(29)26-23(28)30)12-27(13-25-21)10-9-15-7-8-19(31-2)20(11-15)32-3/h4-8,11,25H,9-10,12-13H2,1-3H3,(H,26,29,30) |
InChI Key |
LRWCFVSYBXUXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)CCC4=CC(=C(C=C4)OC)OC)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one](/img/structure/B11491307.png)
![7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11491311.png)
![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate](/img/structure/B11491314.png)

![2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B11491322.png)
![Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11491328.png)
![5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11491335.png)
![4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol](/img/structure/B11491338.png)
![Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11491348.png)
![4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491355.png)
![2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol](/img/structure/B11491356.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B11491361.png)
![2-{4-Chloro-2-[(3-phenylpyrrolidin-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11491371.png)
